molecular formula C21H24N4O2 B2830849 3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one CAS No. 2034387-30-7

3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B2830849
CAS No.: 2034387-30-7
M. Wt: 364.449
InChI Key: DNQBNWXOLPREET-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound 3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one and related derivatives are of significant interest in the field of organic and medicinal chemistry due to their diverse biological activities and applications in drug development. The synthesis of such compounds involves complex organic reactions that yield heterocyclic systems, which are crucial in the design of new pharmaceuticals. For instance, the use of 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one in the synthesis of heterocyclic systems shows the potential for creating compounds with significant structural complexity and biological relevance (Bogolyubov, Chernysheva, & Semenov, 2004). Similarly, the preparation of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole through a nucleophilic substitution reaction showcases the versatility of these chemical frameworks in generating novel molecules (Hajib et al., 2019).

Anticancer Activity

The potential anticancer activity of derivatives of the compound is a key area of research. Novel 5‐Methyl‐2‐[(un)substituted phenyl]‐4‐{4,5‐dihydro‐3‐[(un)substituted phenyl]‐5‐(1,2,3,4‐tetrahydroisoquinoline‐2‐yl)pyrazol‐1‐yl}‐oxazole derivatives have been synthesized and evaluated for their anticancer properties. Some of these compounds exhibited strong inhibitory activities against human prostate cancer and human epidermoid carcinoma cancer cell lines, suggesting their potential as anticancer agents (Liu et al., 2009).

Antibacterial Activity

The synthesis and evaluation of new derivatives also extend to their antibacterial properties. For instance, new 2-(1-(2-(substituted-phenyl)-5-methyloxazol-4-yl)-3-(2-substitued-phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-substitued-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated strong inhibition against DNA gyrase from Staphylococcus aureus and Bacillus subtilis, providing insights into their mechanism of action and potential as antibacterial agents (Liu et al., 2009).

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14-18(15(2)27-23-14)8-9-21(26)25-12-16-6-4-5-7-19(16)20(13-25)17-10-22-24(3)11-17/h4-7,10-11,20H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQBNWXOLPREET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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